molecular formula C20H24N2O4S B6572610 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide CAS No. 946351-99-1

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide

Cat. No. B6572610
CAS RN: 946351-99-1
M. Wt: 388.5 g/mol
InChI Key: VBKFWCYTFGQQFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide (TQEBA) is a synthetic compound that has recently been studied for its potential therapeutic applications. TQEBA is an analog of the natural product quinoline and has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. TQEBA has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins and other mediators of inflammation. TQEBA has also been shown to have anti-tumor activity, both in vitro and in vivo.

Mechanism of Action

The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide is not yet fully understood. However, it is believed to act as an inhibitor of COX-2, which is responsible for the production of prostaglandins and other mediators of inflammation. N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide has also been shown to inhibit cell proliferation in a variety of cancer cell lines, suggesting that it may act as an anti-cancer agent.
Biochemical and Physiological Effects
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide is a potent inhibitor of COX-2, and has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide has been shown to inhibit cell proliferation in a variety of cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide in laboratory experiments are that it is a potent inhibitor of COX-2, and has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide is relatively easy to synthesize and is available commercially. The main limitation of using N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide in laboratory experiments is that the mechanism of action is not yet fully understood, and further research is needed to elucidate its exact mode of action.

Future Directions

Future research on N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide should focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. Additionally, further studies should be conducted to assess the safety and efficacy of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide in animal models. Additionally, further research should be conducted to explore the potential synergistic effects of combining N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide with other compounds or drugs. Finally, further research should be conducted to assess the pharmacokinetics of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide in order to determine the optimal dosage and route of administration.

Synthesis Methods

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide can be synthesized from 4-ethoxybenzamide, which is reacted with 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinoline-7-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a polar solvent such as dichloromethane. The product is then isolated and purified by column chromatography.

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide has been studied extensively in scientific research. It has been found to be a potent inhibitor of COX-2, and has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide has been found to be an effective inhibitor of cell proliferation in a variety of cancer cell lines.

properties

IUPAC Name

4-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-26-18-11-8-16(9-12-18)20(23)21-17-10-7-15-6-5-13-22(19(15)14-17)27(24,25)4-2/h7-12,14H,3-6,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKFWCYTFGQQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide

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